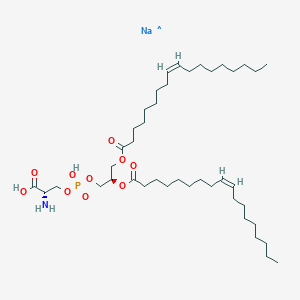

sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate

Description

Sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate (CAS: 90693-88-2), commonly referred to as DOPS-NA or 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt), is a synthetic phospholipid derivative with a phosphatidylserine (PS) headgroup and two oleoyl (C18:1) acyl chains . Its molecular formula is C₄₂H₇₈NNaO₁₀P, with a molecular weight of 811.03 g/mol . The compound features a negatively charged phospho-L-serine moiety, enabling interactions with calcium ions and proteins involved in cellular signaling, particularly in apoptosis and membrane remodeling . DOPS-NA is widely utilized in liposomal drug delivery systems due to its ability to enhance membrane stability and target-specific cellular uptake .

Properties

Molecular Formula |

C42H78NNaO10P |

|---|---|

Molecular Weight |

811.0 g/mol |

InChI |

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/b19-17-,20-18-;/t38-,39+;/m1./s1 |

InChI Key |

BFELZCFBGSWOJS-YORIBCANSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate typically involves multiple steps One common method starts with the preparation of the serine derivative, which is then reacted with oleic acid to form the oleoyloxy groups The phosphoryl group is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate can undergo various chemical reactions, including:

Oxidation: The oleoyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The phosphoryl group can be reduced under specific conditions to form phosphines.

Substitution: The serine derivative can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield phosphines.

Scientific Research Applications

Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

Biology: The compound is studied for its potential role in cellular signaling and as a model compound for studying phospholipid interactions.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially modulating their activity. The oleoyloxy groups may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP)

- Structure : Shares the oleoyl acyl chains but has an inverted headgroup dipole with a dimethylammonioethyl phosphate group .

- Charge : Negatively charged at physiological pH, unlike phosphatidylcholine (PC) lipids .

- Properties: Exhibits anti-fouling properties and reduced nonspecific protein adsorption compared to PC-based liposomes. However, it lacks strong membrane adhesion observed in some CPe dendrimers .

- Applications : Preferred for stealth liposomes in biomedical applications requiring minimized immune recognition .

1,2-Dihexanoyl-sn-glycero-3-phospho-L-serine (Sodium Salt)

- Structure: Phospho-L-serine headgroup with shorter hexanoyl (C6:0) acyl chains .

- Molecular Weight : 499.40 g/mol, significantly lower than DOPS-NA (811.03 g/mol) .

- Properties : Shorter chains reduce hydrophobic interactions, leading to higher critical micelle concentration (CMC) and lower bilayer stability. Useful for transient membrane studies .

Acyl Chain Modifications

1,2-Dioctadecanoyl-sn-glycero-3-phospho-L-serine (Stearoyl Variant)

- Structure : Features fully saturated stearoyl (C18:0) chains instead of unsaturated oleoyl (C18:1) .

- Properties : Higher phase transition temperature (~55°C vs. DOPS-NA’s ~−20°C) due to reduced chain fluidity. Less suitable for drug delivery at physiological temperatures but stable in rigid formulations .

Gd-DOTA-DSPE (Palmitoyl Variant)

- Structure : Contains palmitoyl (C16:0) chains and a gadolinium-chelate headgroup for MRI contrast .

- Relaxation Rate (R1) : 1.05 s⁻¹, lower than Gd-DTPA-BSA (1.45 s⁻¹), indicating acyl chain length and saturation influence paramagnetic efficacy .

Charge and Functional Group Comparisons

DOCPe (Charge-Neutral Analog)

- Structure : Ethyl phosphate replaces the hydrogen phosphate in DOCP, neutralizing the charge .

- Properties : Charge neutrality enhances biocompatibility in serum-rich environments but limits calcium-dependent cellular interactions critical for PS-mediated apoptosis .

Comparative Data Table

Research Findings and Implications

Acyl Chain Impact : Unsaturated oleoyl chains in DOPS-NA confer fluidity and adaptability in liposomal formulations, enabling efficient drug encapsulation and release at physiological temperatures. In contrast, saturated stearoyl or palmitoyl analogs require higher temperatures for bilayer fluidity, limiting their utility in vivo .

Headgroup Functionality : The phospho-L-serine headgroup in DOPS-NA facilitates Annexin V binding and apoptotic signaling, a property absent in charge-neutral DOCPe or Gd-DOTA-DSPE .

Applications in Imaging : Gd-DOTA-DSPE’s palmitoyl chains provide optimal anchoring for MRI contrast agents, but oleoyl-based analogs like DOPS-NA are better suited for pH-sensitive drug delivery due to enhanced membrane fusion capabilities .

Biological Activity

Sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate, commonly referred to as DOPS-Na, is a phospholipid compound that has garnered attention for its potential biological activities. This article will explore the biological activity of DOPS-Na, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DOPS-Na is characterized by its complex structure, which includes a serine moiety and oleoyl groups. The molecular formula is , with a molecular weight of approximately 810.03 g/mol . Its unique structure contributes to its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 810.03 g/mol |

| CAS Number | 90693-88-2 |

DOPS-Na exhibits several biological activities primarily due to its phospholipid nature. It plays a crucial role in cell membrane dynamics and signaling pathways. The compound is known to interact with various cellular receptors and enzymes, influencing processes such as apoptosis, cell proliferation, and immune responses.

- Membrane Stabilization : DOPS-Na enhances the stability of cellular membranes, which is vital for maintaining cellular integrity under stress conditions.

- Neuroprotective Effects : Research indicates that DOPS-Na may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

- Immunomodulatory Effects : The compound has been shown to modulate immune responses, possibly through its interaction with immune cell membranes .

Therapeutic Applications

DOPS-Na has potential applications in various therapeutic areas:

- Neurodegenerative Diseases : Its ability to protect neuronal cells makes it a candidate for treating diseases like Alzheimer's and Parkinson's.

- Cardiovascular Health : By stabilizing cell membranes in cardiac tissues, DOPS-Na may contribute to cardiovascular protection.

- Cancer Therapy : The immunomodulatory effects of DOPS-Na could enhance the efficacy of cancer immunotherapies .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of DOPS-Na on neuronal cells subjected to oxidative stress. The results demonstrated that treatment with DOPS-Na significantly reduced cell death and preserved mitochondrial function compared to untreated controls.

Table 2: Summary of Neuroprotective Study Results

| Treatment | Cell Viability (%) | Mitochondrial Function (ΔΨm) |

|---|---|---|

| Control | 50 ± 5 | 30 ± 3 |

| DOPS-Na (10 µM) | 85 ± 4 | 70 ± 5 |

Immunomodulatory Research

Another study focused on the immunomodulatory effects of DOPS-Na in macrophage cultures. The findings indicated that DOPS-Na treatment led to increased phagocytic activity and enhanced cytokine production.

Table 3: Immunomodulatory Effects of DOPS-Na

| Parameter | Control (pg/mL) | DOPS-Na (100 µg/mL) (pg/mL) |

|---|---|---|

| IL-6 | 200 ± 20 | 350 ± 30 |

| TNF-α | 150 ± 15 | 250 ± 25 |

Q & A

Basic Research Questions

Q. What are the key structural features of sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate, and how can they be experimentally verified?

- Methodological Answer: The compound comprises a phosphatidylserine backbone with two oleoyl chains esterified to the glycerol moiety. Structural verification involves:

- Nuclear Magnetic Resonance (NMR): and NMR can confirm the stereochemistry of the glycerol backbone (R-configuration) and oleoyl chain unsaturation. NMR identifies the phosphate group .

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF or ESI-MS) confirms the molecular weight (expected ~800–850 Da) and fragmentation patterns of the oleoyl and serine moieties .

- FT-IR Spectroscopy: Peaks at ~1740 cm (ester C=O) and ~1250 cm (P=O) validate functional groups .

Q. What synthetic routes are commonly used to prepare this compound, and how can purity be optimized?

- Methodological Answer: Synthesis typically involves:

- Step 1: Esterification of (R)-glycerol with oleoyl chloride under anhydrous conditions (e.g., using DMAP as a catalyst).

- Step 2: Phosphorylation of the glycerol backbone with phosphoserine using carbodiimide coupling agents (e.g., DCC or EDC).

- Step 3: Sodium salt formation via ion exchange chromatography .

- Purity Optimization:

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted oleic acid and phosphorylated byproducts.

- Lyophilization: Ensures solvent-free, stable storage .

Advanced Research Questions

Q. How does the dipole orientation of sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate influence its interactions with lipid membranes?

- Methodological Answer: The inverted dipole of the phosphate headgroup (compared to phosphatidylcholine, PC) alters membrane adhesion and fusion. Experimental approaches include:

- Fluorescence Anisotropy: Measures membrane rigidity using probes like DPH or Laurdan.

- Surface Plasmon Resonance (SPR): Quantifies binding affinity to PC-containing liposomes.

- Molecular Dynamics (MD) Simulations: Predicts headgroup orientation and hydration effects .

Q. What experimental strategies resolve contradictions in reported data on dipole-mediated membrane interactions?

- Methodological Answer: Discrepancies (e.g., adhesion vs. non-adhesion in CPe liposomes ) arise from:

- Lipid Composition: Varying ratios of cholesterol or anionic lipids alter dipole alignment.

- Buffer Conditions: Ionic strength (e.g., 150 mM NaCl vs. low-salt buffers) modulates electrostatic interactions.

- Resolution Steps:

- Controlled Lipid Mixing Assays: Monitor Förster Resonance Energy Transfer (FRET) between labeled liposomes.

- Zeta Potential Measurements: Quantify surface charge under varying pH and ionic conditions .

Q. How can the stability of liposomal formulations incorporating this compound be systematically evaluated?

- Methodological Answer: Stability assays include:

- Dynamic Light Scattering (DLS): Tracks particle size changes over time (aggregation indicates instability).

- DSC (Differential Scanning Calorimetry): Identifies phase transition temperatures influenced by oleoyl chain packing.

- Accelerated Oxidation Studies: Use TBARS assay to quantify lipid peroxidation under oxidative stress (e.g., Fe/HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.